molecular formula C14H20O5 B561061 dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate CAS No. 19930-86-0

dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate

Cat. No.: B561061
CAS No.: 19930-86-0
M. Wt: 268.309
InChI Key: XJJNFNWGGXCBDY-OBDRPRAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate is a complex organic compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate typically involves multiple steps, starting from readily available adamantane derivatives. One common method involves the hydroxylation of adamantane followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester groups can produce the corresponding alcohols.

Scientific Research Applications

Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The rigid structure of the adamantane core allows for precise interactions with these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, known for its antiviral properties.

    Amantadine: A derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Rimantadine: Another antiviral compound similar to amantadine.

Uniqueness

Dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its stability and rigidity, imparted by the adamantane core, make it a valuable compound in both research and industrial contexts .

Properties

CAS No.

19930-86-0

Molecular Formula

C14H20O5

Molecular Weight

268.309

IUPAC Name

dimethyl (1R,3R,5R,7S)-4-hydroxyadamantane-1,3-dicarboxylate

InChI

InChI=1S/C14H20O5/c1-18-11(16)13-4-8-3-9(6-13)10(15)14(5-8,7-13)12(17)19-2/h8-10,15H,3-7H2,1-2H3/t8-,9+,10?,13+,14+/m0/s1

InChI Key

XJJNFNWGGXCBDY-OBDRPRAHSA-N

SMILES

COC(=O)C12CC3CC(C1)C(C(C3)(C2)C(=O)OC)O

Synonyms

4-Hydroxy-1,3-adamantanedicarboxylic acid dimethyl ester

Origin of Product

United States

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